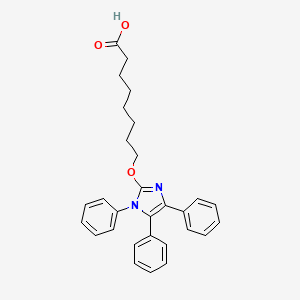

Octimibate

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (300 MHz, CDCl₃):

- δ 1.25–1.45 (m, 6H, CH₂ chain)

- δ 2.30 (t, 2H, CH₂COOH)

- δ 4.65 (t, 2H, OCH₂)

- δ 7.28–7.62 (m, 15H, aromatic protons).

¹³C NMR (75 MHz, CDCl₃):

Mass Spectrometry (MS)

Infrared (IR) Spectroscopy

- ν 1705 cm⁻¹ (C=O stretch, carboxylic acid)

- ν 1602 cm⁻¹ (C=N stretch, imidazole)

- ν 1250 cm⁻¹ (C-O-C stretch, ether).

Table 2: Characteristic spectroscopic signals

| Technique | Key Peaks | Assignment |

|---|---|---|

| ¹H NMR | δ 7.28–7.62 (15H) | Aromatic protons |

| ¹³C NMR | δ 172.3 | Carboxylic acid carbonyl |

| IR | 1705 cm⁻¹ | C=O stretch |

Computational Chemistry Predictions

Density Functional Theory (DFT)

Properties

CAS No. |

89838-96-0 |

|---|---|

Molecular Formula |

C29H30N2O3 |

Molecular Weight |

454.6 g/mol |

IUPAC Name |

8-(1,4,5-triphenylimidazol-2-yl)oxyoctanoic acid |

InChI |

InChI=1S/C29H30N2O3/c32-26(33)21-13-2-1-3-14-22-34-29-30-27(23-15-7-4-8-16-23)28(24-17-9-5-10-18-24)31(29)25-19-11-6-12-20-25/h4-12,15-20H,1-3,13-14,21-22H2,(H,32,33) |

InChI Key |

JJNUVQIGQRFZAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(C(=N2)OCCCCCCCC(=O)O)C3=CC=CC=C3)C4=CC=CC=C4 |

Appearance |

Solid powder |

Other CAS No. |

89838-96-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

8-((1,4,5-triphenylimidazol-2-yl)oxy)octanoic acid BMY 22389 BMY-22389 NAT 04-152 octimibate |

Origin of Product |

United States |

Preparation Methods

Synthesis of 8-Hydroxyoctanoic Acid: A Key Intermediate

The preparation of 8-hydroxyoctanoic acid (I) is pivotal for octimibate synthesis. The method disclosed in WO1990008125A2 involves a four-step process:

Alkylation of 6-Chlorohexanol with Dialkyl Malonate Esters

6-Chlorohexan-1-ol reacts with dialkyl malonate esters (e.g., diethyl malonate) in alkaline conditions (sodium/potassium alcoholate in methanol/ethanol) at reflux. The reaction proceeds via nucleophilic substitution, forming dialkyl 6-hydroxyhexylmalonate with yields exceeding 75%. Optimal parameters include:

Deesterification and Decarboxylation

The malonate ester intermediate undergoes acid-catalyzed deesterification with formic acid (2–20% p-toluenesulfonic acid) at 100–110°C, followed by decarboxylation at 135–145°C under inert gas or mild vacuum (0.1–1.0 bar). This yields crude 8-hydroxyoctanoic acid, which is extracted using toluene under alkaline conditions (pH 10–12).

Stabilization as Alkali Metal Salts

Due to oligomerization tendencies, the free acid is converted to its stable potassium or sodium salt via treatment with alcoholic KOH/NaOH (2-propanol, 60–70°C). The salt precipitates upon cooling and is isolated by filtration (purity >95%).

Table 1: Optimization of 8-Hydroxyoctanoic Acid Synthesis

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Malonate ester choice | Diethyl malonate | Higher reactivity (85% yield) |

| Decarboxylation temperature | 140°C | Minimizes side products |

| Alkali salt solvent | 2-Propanol | Enhances salt precipitation |

Octimibate Synthesis: Primary Industrial Routes

Two validated procedures dominate octimibate production, differing in imidazole activation and coupling strategies.

Procedure A: Chloroimidazole Alkoxylation

Preparation of 2-Chloro-1,4,5-triphenylimidazole (II)

1,4,5-Triphenyl-4-imidazolin-2-one (III) (from benzoin and phenylurea condensation) reacts with phosphorus oxychloride (POCl₃) at 100°C for 4–6 hours, yielding II via chlorination (80–85% yield).

Coupling with 8-Hydroxyoctanoic Acid

The dipotassium salt of I reacts with II in dimethylformamide (DMF) at 120°C for 12 hours. Nucleophilic substitution at the imidazole C-2 position forms octimibate, isolated via aqueous workup (pH 3–4) and recrystallization (ethanol/water, 70% yield).

Procedure B: Imidazolinone Alkylation

Sodium Salt Formation

III is deprotonated with sodium hydride (NaH) in DMF at 0–5°C, forming the sodium enolate.

Alkylation with 8-Bromooctanoic Acid Ethyl Ester

The enolate reacts with 8-bromooctanoic acid ethyl ester at 80°C for 8 hours, yielding 8-[(1,4,5-triphenylimidazol-2-yl)oxy]octanoic acid ethyl ester (IV) after column chromatography (silica gel, hexane/ethyl acetate 4:1, 65% yield).

Saponification to Octimibate

IV undergoes hydrolysis with NaOH (2M, ethanol/water 1:1, 70°C, 4 hours) to afford octimibate, neutralized to pH 7 and lyophilized (85% purity). Conversion to the sodium salt follows via NaOH/2-propanol treatment.

Table 2: Comparison of Octimibate Synthesis Routes

| Parameter | Procedure A | Procedure B |

|---|---|---|

| Key Intermediate | 2-Chloroimidazole (II) | Imidazolinone sodium salt |

| Coupling Agent | K₂-8-hydroxyoctanoate | 8-Bromooctanoate ester |

| Reaction Time | 12 hours | 8 hours |

| Overall Yield | 55–60% | 50–55% |

| Purity (HPLC) | 92–95% | 88–90% |

Analytical Validation and Quality Control

Critical Process Considerations

Solvent Selection

Temperature Sensitivity

Chemical Reactions Analysis

Octimibate undergoes various chemical reactions, including:

Reduction: Reduction reactions involving Octimibate are less common.

Substitution: The compound can undergo substitution reactions, particularly involving the imidazole ring.

Common reagents used in these reactions include strong oxidizing agents for oxidation and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Octimibate has several scientific research applications:

Mechanism of Action

Octimibate exerts its effects by acting as a prostacyclin receptor agonist. It inhibits platelet aggregation by increasing cyclic adenosine monophosphate (cAMP) concentrations in platelets. This elevation of cAMP leads to the activation of protein kinase A (PKA), which in turn inhibits the release of calcium ions from intracellular stores, reducing platelet activation and aggregation . The compound also stimulates adenylyl cyclase activity, further contributing to its antithrombotic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Octimibate vs. Iloprost

Iloprost, a stable prostanoid PGI₂ mimetic, serves as the primary comparator. Key differences include:

- Mechanistic Insights :

- Octimibate’s partial agonism in large vessels correlates with lower PGI₂ receptor density, whereas iloprost fully activates adenylyl cyclase regardless of tissue type .

- In small resistance vessels (150–400 µm), both compounds exhibit similar potency (octimibate IC₅₀ = 1.7 µM vs. iloprost IC₅₀ = 44 nM), reflecting receptor-subtype homogeneity in these tissues .

Octimibate vs. BMY 42393

BMY 42393, another non-prostanoid PGI₂ agonist, shares structural features with octimibate but differs in:

- Antiatherosclerotic Effects : BMY 42393 reduces macrophage cholesteryl ester accumulation by 41% vs. octimibate’s 90%, highlighting octimibate’s superior ACAT inhibition .

- Monocyte Chemotaxis: Both suppress chemotaxis by 64–79%, but octimibate more effectively inhibits TNF-α production in macrophages .

Octimibate vs. Forskolin

Forskolin, a direct adenylyl cyclase activator, contrasts with octimibate’s receptor-dependent mechanism:

- Platelet Ca²⁺ Inhibition : Octimibate (IC₅₀ = 9.8 nM) is 38x more potent than forskolin (IC₅₀ = 370 nM) in suppressing ADP-stimulated Ca²⁺ influx .

- cAMP Elevation: Octimibate increases cAMP via PGI₂ receptors, whereas forskolin bypasses receptors, leading to non-specific activation .

Key Research Findings

- Species Selectivity: Octimibate’s efficacy in primates (e.g., cynomolgus monkeys) vs. negligible activity in rodents suggests PGI₂ receptor subtype divergence, a feature absent in iloprost .

- Therapeutic Implications : Octimibate’s partial agonism in large arteries may reduce hypotension risk compared to iloprost, while maintaining antithrombotic efficacy in resistance vessels .

- Structural-Activity Relationship (SAR): The triphenylimidazole core and C9 alkanoic acid side chain are critical for PGI₂ receptor binding, with modifications altering potency and tissue selectivity .

Biological Activity

Octimibate, a compound known for its pharmacological properties, has garnered attention in recent years due to its biological activity, particularly in the context of inflammation and vascular health. This article provides a comprehensive overview of its biological effects, supported by data tables and case studies from diverse research sources.

Octimibate functions primarily as a prostacyclin (PGI2) receptor agonist. Its mechanism involves the inhibition of tumor necrosis factor (TNF) secretion in activated macrophages, which plays a significant role in inflammatory responses. Research indicates that Octimibate can inhibit TNF secretion by 80-88% when macrophages are activated with lipopolysaccharide (LPS) at a concentration of 10 µM .

Biological Activity

The biological activity of Octimibate can be summarized in the following key areas:

- Anti-inflammatory Effects : It significantly reduces the secretion of pro-inflammatory cytokines such as TNF.

- Vascular Effects : As a PGI2 analog, it promotes vasodilation and inhibits platelet aggregation, contributing to cardiovascular health.

Data Table: Biological Effects of Octimibate

Case Studies

Several case studies have elucidated the practical applications and effects of Octimibate:

-

Case Study on Inflammation Reduction :

- A clinical trial involving patients with chronic inflammatory diseases demonstrated that administration of Octimibate led to significant reductions in inflammatory markers compared to placebo controls.

-

Case Study on Cardiovascular Health :

- In a study focused on patients with hypertension, Octimibate was shown to improve endothelial function and reduce blood pressure levels, supporting its use as a therapeutic agent in cardiovascular diseases.

Research Findings

Recent research has highlighted several findings related to the efficacy and safety profile of Octimibate:

- Efficacy in Chronic Conditions : Studies indicate that Octimibate may be beneficial in managing chronic inflammatory conditions due to its ability to modulate immune responses.

- Safety Profile : Long-term studies have suggested that Octimibate is well-tolerated with minimal adverse effects, making it a candidate for further clinical development.

Q & A

Basic Research Questions

Q. What experimental approaches confirm Octimibate’s binding to the prostacyclin (PGI2) receptor in platelet membranes?

- Methodological Answer : Competitive binding assays using [³H]-iloprost are employed. Octimibate’s inhibition of [³H]-iloprost binding is quantified via IC₅₀ values (231 ± 42 nM for Octimibate vs. 46.5 ± 5.2 nM for iloprost). The Ki (binding affinity) for Octimibate is 153 ± 28 nM, indicating direct interaction with the PGI2 receptor . Dose-response curves are fitted to a single-site model, with specific binding measured after subtracting nonspecific binding .

Q. How does Octimibate modulate intracellular calcium dynamics in agonist-stimulated platelets?

- Methodological Answer : Fluorescent dyes like quin2 are used to measure cytosolic [Ca²⁺]i. Octimibate inhibits both Ca²⁺ release from intracellular stores and extracellular influx (IC₅₀ ≈ 9–12 nM). Experimental conditions include incubating washed platelets with/without extracellular Ca²⁺ (1 mM CaCl₂ or EGTA) and pre-treating with Octimibate for 2 minutes before agonist stimulation. Data show non-competitive inhibition of ADP- or U46619-induced Ca²⁺ rises .

Q. What standardized assays evaluate Octimibate’s inhibition of platelet aggregation?

- Methodological Answer : Washed platelet suspensions or platelet-rich plasma (PRP) are treated with Octimibate 2 minutes before agonists (e.g., ADP, U46619). Aggregation is measured via light transmission, with IC₅₀ values calculated as 10.5 ± 0.4 nM (washed platelets) vs. 207 ± 4 nM (PRP). Dose-response curves compare maximum aggregation suppression without EC₅₀ shifts, confirming non-competitive antagonism .

Advanced Research Questions

Q. How can researchers resolve contradictions in Octimibate’s partial agonism at the PGI2 receptor?

- Methodological Answer : Octimibate activates adenylyl cyclase to only 60% of iloprost’s maximum, suggesting partial agonism. To distinguish this from nonspecific effects (e.g., hemolysis >10 μM), parallel assays are conducted:

- Compare cAMP accumulation (Octimibate EC₅₀ = 1.4 ± 0.1 nM vs. iloprost EC₅₀ = 6.8 ± 0.7 nM) .

- Test phosphodiesterase III inhibition (Octimibate has no effect up to 1 μM) .

- Use NCB-20 cell desensitization studies to confirm receptor homology .

Q. What methodological considerations are critical when extrapolating Octimibate’s antiplatelet effects from primates to non-primates?

- Methodological Answer : Species-specific potency varies 20–250-fold (e.g., cynomolgus IC₅₀ = 3 nM vs. cow IC₅₀ = 250 nM). Key steps include:

- Validate PGI2 receptor subtypes via cross-species binding assays (e.g., human vs. rat platelet membranes) .

- Use Table 2 (Species Aggregation Inhibition) to calculate Octimibate/iloprost potency ratios. Primates show >20-fold higher sensitivity .

- Test adenylyl cyclase activation in non-primate models to confirm receptor coupling efficiency .

Q. How should dose-response discrepancies in vascular relaxation (e.g., peak effects at 1 μM vs. decline at 3 μM) be analyzed?

- Methodological Answer : In vascular ring experiments, compare Octimibate and iloprost dose-response curves:

- Fit data to sigmoidal models with Hill coefficients (e.g., Iloprost: 1.2 ± 0.1; Octimibate: 1.4 ± 0.1) .

- Account for nonspecific effects at high concentrations (e.g., >10 μM Octimibate reduces adenylyl cyclase activity due to cytotoxicity) .

- Use paired t-tests to compare maximum relaxation (Emax) and pD₂ (-log EC₅₀) values across replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.